molecular formula C10H16ClFN2O3S B2680098 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856045-00-5

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2680098
CAS RN: 1856045-00-5
M. Wt: 298.76
InChI Key: JRFQJNBLFHSQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride are diverse and depend on the specific biological system being studied. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. Inflammation has also been found to be inhibited by this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its potency as a PKC inhibitor. This compound has been found to be more effective than other PKC inhibitors, making it a valuable tool for studying PKC-related biological processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific biological system being studied.

Future Directions

There are many future directions for the study of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride. One possible direction is the development of more specific and potent PKC inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in cancer, inflammation, and neurodegenerative diseases. Furthermore, the study of the potential toxicity of this compound in different biological systems is also an important direction for future research.

Synthesis Methods

The synthesis method of 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 2-fluoroethylamine hydrochloride with 5-(bromomethyl)-1H-pyrazole-4-sulfonyl chloride in the presence of a base. The resulting product is then treated with sec-butyl alcohol and hydrochloric acid to obtain the final compound.

Scientific Research Applications

5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), which is an important signaling molecule involved in many cellular processes. This compound has also been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClFN2O3S/c1-3-8(2)17-7-9-10(18(11,15)16)6-13-14(9)5-4-12/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFQJNBLFHSQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CCF)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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